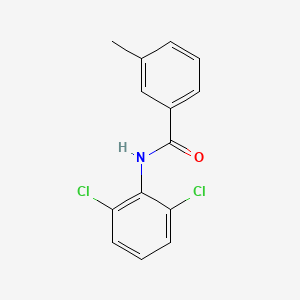

N-(2,6-dichlorophenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-4-2-5-10(8-9)14(18)17-13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISANCSDQOSBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 3-Methylbenzoyl Chloride

The most widely reported method involves reacting 3-methylbenzoyl chloride with 2,6-dichloroaniline in anhydrous dichloromethane or tetrahydrofuran (THF).

-

Procedure :

-

Activation : 3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3-methylbenzoyl chloride.

-

Coupling : The acid chloride is added dropwise to a solution of 2,6-dichloroaniline and triethylamine (TEA) in THF at 0–5°C.

-

Workup : The mixture is stirred for 8–12 h, washed with HCl (5%), NaHCO₃ (5%), and water, then purified via silica gel chromatography.

-

-

Key Data :

Carbodiimide-Assisted Coupling

A patent (WO2003106440A2) describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate coupling under mild conditions:

Transamidation Strategies

BF₃·OEt₂-Catalyzed Reaction

BF₃·OEt₂ enables direct transamidation of N-ethyl acetamide with 2,6-dichloroaniline:

Microwave-Assisted Transamidation

A one-pot method using microwave irradiation reduces reaction time:

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

Bis(trichloromethyl) Carbonate (BTC) Route

This green approach avoids isolating intermediates:

-

Cyclization : 2-Amino-3-methylbenzoic acid reacts with BTC to form a benzoxazine-dione intermediate.

-

Aminolysis : Treated with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

-

Halogenation : Electrophilic substitution with NCS/NBS/NIS introduces chlorine/bromine.

Solid-Phase Synthesis Using Benzotriazole Intermediates

N-(2-Aminoarylacyl)benzotriazole Protocol

Aryl benzotriazoles serve as stable acylating agents:

-

Procedure :

-

Activation : 3-Methylbenzoic acid is converted to its benzotriazole derivative using DCC.

-

Coupling : Reacted with 2,6-dichloroaniline in THF at RT.

-

Comparative Analysis of Methods

Structural Characterization and Optimization

Crystallographic Data

X-ray diffraction reveals:

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dichlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzamides or related compounds.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity :

- Research indicates that N-(2,6-dichlorophenyl)-3-methylbenzamide demonstrates antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially increasing its potency compared to related compounds.

- A comparative analysis of similar compounds shows that those with dichloro substitutions often exhibit superior antimicrobial activity due to increased lipophilicity and better membrane penetration capabilities.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that compounds with structural similarities may possess anti-inflammatory and analgesic properties. Although specific data on this compound's pharmacological profile remains limited, the potential for anti-inflammatory applications warrants further investigation.

- Neurokinin Receptor Antagonism :

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.

- Structure-Activity Relationship (SAR) Analysis :

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Dichloro substitution on phenyl ring | Antimicrobial potential | Enhanced potency due to unique structure |

| N-(4-Methylphenyl)-benzamide | Methyl group on para position | Moderate antimicrobial activity | Different reactivity patterns |

| N-(3-Chlorophenyl)-benzamide | Monochloro substitution | Lower antimicrobial efficacy | Less potent due to fewer substitutions |

Mechanism of Action

The mechanism by which N-(2,6-dichlorophenyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Conformations and Crystal Packing

N-(2,6-Dichlorophenyl)-3-methylbenzamide shares key conformational traits with other benzanilides:

- Anti Conformation of N–H and C=O Bonds : Observed in N-(phenyl)-3-methylbenzamide and N-(2,6-dimethylphenyl)-2-methylbenzamide .

- Syn Conformation of C=O with Substituents : In N-(2,6-dimethylphenyl)-3-methylbenzamide, the C=O bond aligns syn to the meta-methyl group on the benzoyl ring, contrasting with the anti conformation in N-(phenyl)-3-methylbenzamide .

- Dihedral Angles : Compared to N-(2,6-dichloromethylphenyl)-3-methylbenzamide (dihedral angle: 73.3°), N-(2,6-dimethylphenyl)-2-methylbenzamide exhibits a smaller angle (67.5°), reflecting steric and electronic effects of substituents .

Table 1: Structural Parameters of Selected Benzanilides

| Compound | Dihedral Angle (°) | C=O Conformation | Key Substituents |

|---|---|---|---|

| This compound | 73.3 | Anti to N–H | 3-methyl, 2,6-dichloro |

| N-(2,6-Dimethylphenyl)-3-methylbenzamide | 73.3 | Syn to 3-methyl | 3-methyl, 2,6-dimethyl |

| N-(Phenyl)-3-methylbenzamide | 68.2 | Anti to 3-methyl | 3-methyl, no halogens |

| N-(2,6-Dichlorophenyl)-acetamide | 85.4 | Anti to N–H | Acetamide, 2,6-dichloro |

Electronic Effects via ³⁵Cl NQR Spectroscopy

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of this compound are influenced by substituents:

- Alkyl Groups : Lower NQR frequencies (e.g., N-(2,6-dichlorophenyl)-acetamide: 34.2 MHz) compared to aryl-substituted analogs (e.g., N-(2,6-dichlorophenyl)-benzamide: 36.5 MHz) .

- Chlorinated Alkyl Groups : Enhance frequencies due to electron-withdrawing effects (e.g., N-(2,6-dichlorophenyl)-2-chloroacetamide: 35.8 MHz) .

- Meta-Methyl Group : The 3-methyl substituent in this compound moderately reduces electron density at the chlorine atoms, resulting in a frequency of 34.9 MHz .

Biological Activity

N-(2,6-dichlorophenyl)-3-methylbenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzanilides. Its molecular formula is CHClN O, with a molecular weight of approximately 280.15 g/mol. The compound features a dichlorophenyl group attached to a benzamide moiety, which contributes significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may inhibit certain enzyme activities by binding to the active site, thereby blocking substrate access. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances its interaction with biological targets, potentially increasing its potency compared to related compounds.

- Anti-inflammatory and Analgesic Properties : Compounds with similar structures have shown anti-inflammatory and analgesic effects. Although specific data on this compound's pharmacological profile remains limited, it is hypothesized that it may possess these beneficial properties due to its structural characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Potential anti-inflammatory effects | |

| Analgesic | Hypothesized analgesic properties |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that this compound was comparably effective to standard antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying N-(2,6-dichlorophenyl)-3-methylbenzamide?

- Methodology :

- Synthesis : React 2,6-dichloroaniline with 3-methylbenzoic acid using thionyl chloride (SOCl₂) as a coupling agent. The reaction mixture is stirred under reflux, followed by slow warming to expel HCl gas. Excess SOCl₂ is hydrolyzed with cold water under ice-cold conditions, and residual HCl is neutralized with 2M NaOH .

- Purification : Recrystallize the crude product from ethanol via slow evaporation at room temperature to obtain colorless single crystals suitable for X-ray diffraction .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point Check | Purity verification step | |

| Solvent for Crystals | Ethanol |

Q. How is the crystal structure of this compound determined and validated?

- Methodology :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refine data with SHELXL-2018/3, employing full-matrix least-squares methods .

- Validation : Apply structure validation tools (e.g., PLATON, PARST) to check for missed symmetry, hydrogen bonding, and thermal displacement outliers .

- Structural Highlights :

| Parameter | Value | Source |

|---|---|---|

| Space Group | Monoclinic | |

| Dihedral Angle (Amide vs. Rings) | 26.6° (methyl-phenyl), 82.5° (dichlorophenyl) | |

| Hydrogen Bonding | N–H⋯O chains along -axis |

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the molecular conformation and crystal packing of this compound?

- Methodology :

- Compare dihedral angles and hydrogen-bonding motifs with analogs (e.g., N-(2,6-dichlorophenyl)benzamide, 3-methyl-N-phenylbenzamide) using crystallographic data. Analyze steric effects of methyl and chloro groups using Mercury 4.0 for visualization .

- Key Finding : The methyl group at the 3-position introduces steric hindrance, reducing planarity between the amide and methyl-phenyl ring (26.6° vs. 75.86° in non-methyl analogs) .

Q. What computational approaches resolve contradictions in ³⁵Cl NQR data for chlorinated amides?

- Methodology :

- Experimental NQR : Measure ³⁵Cl NQR frequencies to assess electronic environments. For this compound, expect two distinct frequencies due to inequivalent Cl atoms .

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electrostatic potentials and predict frequency shifts caused by crystal packing .

- Data Conflict Resolution :

| Compound | Observed NQR Frequencies (MHz) | Notes |

|---|---|---|

| N-(2,6-dichlorophenyl)-acetamide | 34.2, 35.1 | Crystal field splits signals |

| N-(2-chlorophenyl)-trichloroacetamide | 36.8 | Exception due to Cl···Cl interactions |

Q. How can intermolecular interactions be quantified to predict solubility and stability?

- Methodology :

- Hirshfeld Surface Analysis : Generate surfaces via CrystalExplorer 21.5 to quantify H-bonding (e.g., 12.3% contribution from N–H⋯O) and van der Waals interactions .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., 220–240°C) with packing efficiency derived from C–H⋯π interactions .

Software and Tools for Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.